An In-Depth Technical Guide to Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
An In-Depth Technical Guide to Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a conformationally restricted, saturated nitrogen heterocycle that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable scaffold for orienting pharmacophoric elements in a well-defined spatial arrangement, making it a "privileged structure" in modern drug discovery. This bicyclic system is a key structural feature in a wide array of biologically active molecules, including opioid receptor antagonists and dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1] The inherent rigidity of the scaffold can lead to enhanced binding affinity and selectivity for biological targets, offering a strategic advantage in the design of novel therapeutics. This guide focuses on a key derivative of this scaffold: Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, a versatile building block for the synthesis of complex pharmaceutical agents.
Core Compound Identification
| Identifier | Value |
| Chemical Name | Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride |
| CAS Number | 1536392-01-4[2] |
| Molecular Formula | C₇H₁₂ClNO₂[2] |
| Molecular Weight | 177.63 g/mol [2] |
| Physical Form | White to yellow solid/powder |
Physicochemical and Spectroscopic Properties
While comprehensive, experimentally determined data for this specific salt is not widely published in publicly accessible literature, the following table summarizes known and predicted properties. Researchers should consider this information as a guideline and perform their own characterization.
| Property | Value/Information |
| IUPAC Name | methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |
| InChI Key | IZYNHGVKCYWCAW-UHFFFAOYSA-N |
| Purity | Typically available at ≥97%[2] |
| Storage | Store at 0-8 °C |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO due to its hydrochloride salt form. |
| Spectroscopic Data | While specific spectra for this compound are not readily available in the provided search results, related structures have been characterized extensively by NMR and Mass Spectrometry.[3][4][5] Researchers acquiring this compound should perform full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) to confirm identity and purity. |
Synthesis and Methodologies
The synthesis of the 3-azabicyclo[3.1.0]hexane core is a topic of significant interest, with multiple strategies developed to access this valuable scaffold. These methods often focus on creating the fused cyclopropane-pyrrolidine ring system with high stereocontrol. While a specific, detailed protocol for the title compound is not available in the provided search results, the general synthetic approaches provide a strong foundation for its preparation.
Key Synthetic Strategies:
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Cyclopropanation of Dihydropyrroles: A prominent method involves the rhodium-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates. This approach allows for the stereoselective formation of either the exo or endo isomers of the resulting bicyclic ester, depending on the choice of catalyst and subsequent hydrolysis conditions.[6][7] This method is highly efficient and can be performed on a gram scale with low catalyst loadings, making it a practical route for producing these pharmaceutical intermediates.[6]
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1,3-Dipolar Cycloaddition: Another powerful strategy is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropene derivatives. This method allows for the construction of highly substituted bis-spirocyclic 3-azabicyclo[3.1.0]hexane systems with a high degree of stereoselectivity.[8]
Conceptual Synthesis Workflow:
The synthesis of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride would likely follow a multi-step sequence, conceptually illustrated below. This diagram represents a logical pathway based on established chemical principles for forming the core scaffold and performing subsequent functional group manipulations.
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocol: General Procedure for N-Boc Deprotection and Salt Formation
This is a generalized protocol based on common laboratory procedures for similar compounds and should be adapted and optimized for the specific substrate.
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Dissolution: Dissolve the N-Boc protected methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate in a minimal amount of a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
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Acidification: To the stirred solution, add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or ethereal HCl) dropwise at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by thin-layer chromatography (TLC). The evolution of gas (CO₂) may be observed.
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Isolation: Upon completion, the hydrochloride salt often precipitates from the reaction mixture. The solid can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
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Purification: The resulting solid is typically washed with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities and then dried under vacuum to yield the final hydrochloride salt.
Applications in Drug Discovery and Development
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a valuable building block for the synthesis of more complex molecules, primarily in the pharmaceutical industry. The ester functionality provides a handle for further chemical transformations, while the secondary amine within the bicyclic system can be functionalized to introduce diverse substituents.
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As an Intermediate for API Synthesis: This compound serves as a key intermediate in the synthesis of various therapeutic agents. For instance, derivatives of the 3-azabicyclo[3.1.0]hexane core are integral to the structure of potent DPP-IV inhibitors, which are used in the management of type 2 diabetes.[1] The unique stereochemistry and conformational rigidity imparted by this scaffold are crucial for achieving high potency and selectivity.
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Neurological and Psychiatric Disorders: The 3-azabicyclo[3.1.0]hexane scaffold has been explored for its potential in treating central nervous system (CNS) disorders. Its derivatives have been investigated as modulators of biogenic amine transport, with potential applications in treating depression and anxiety.
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Antiviral and Anticancer Research: The rigid bicyclic structure has also been incorporated into compounds with potential antiviral and anticancer properties, highlighting the broad utility of this scaffold in medicinal chemistry.
Caption: Role as a versatile intermediate in drug discovery pathways.
Safety and Handling
As a chemical intermediate, Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride requires careful handling in a laboratory setting.
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Measures:
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Use in a well-ventilated area, preferably a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
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Conclusion
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a strategically important building block in medicinal chemistry. Its rigid, three-dimensional structure provides a robust platform for the design of novel therapeutics with enhanced potency and selectivity. While detailed, publicly available data on its synthesis and properties are somewhat limited, the established synthetic routes to the core 3-azabicyclo[3.1.0]hexane scaffold offer clear pathways for its preparation. The diverse applications of its derivatives in treating a range of conditions, from metabolic disorders to CNS diseases, underscore its value to the research and drug development community. As with any specialized chemical, researchers should ensure thorough characterization and adherence to safety protocols when working with this compound.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PharmaCompass. (n.d.). Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl. Retrieved from [Link]
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Beilstein Journals. (n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]
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National Institutes of Health. (n.d.). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Retrieved from [Link]
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ACS Publications. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. Retrieved from [Link]
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ACS Publications. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. The Journal of Organic Chemistry. Retrieved from [Link]
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Thieme. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κΒ Inducing Kinase via Catalytic C–H Activation. Retrieved from [Link]
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PubMed. (n.d.). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
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ScienceDirect. (n.d.). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. Retrieved from [Link]
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Chemspace. (n.d.). Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride. Retrieved from [Link]
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NIST WebBook. (n.d.). 1-Azabicyclo[3.1.0]hexane. Retrieved from [Link]
- Google Patents. (n.d.). 3-aza-bicyclo[3.1.0]hexane derivatives.
- Google Patents. (n.d.). 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy.
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CompTox Chemicals Dashboard. (n.d.). 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid. Retrieved from [Link]
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